2-(Methoxymethyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(methoxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-12-7-8-6-11-5-3-2-4-9(11)10-8/h2-6H,7H2,1H3 |
InChI Key |
BBFMYWHMIVZUNS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 2 Methoxymethyl Imidazo 1,2 a Pyridine Analogs
Positional Structure-Activity Relationships on the Imidazo[1,2-a]pyridine (B132010) Core
The biological activity of 2-(methoxymethyl)imidazo[1,2-a]pyridine analogs is intricately linked to the nature and position of substituents on the fused ring system. Modifications at the C-2, C-3, C-6, and C-8 positions have been shown to significantly modulate the pharmacological profile of these compounds.
Contribution of the 2-(Methoxymethyl) Substituent to Biological Activity
The substituent at the C-2 position of the imidazo[1,2-a]pyridine ring plays a crucial role in determining the biological activity of its derivatives. The nature of this substituent can strongly influence the compound's potency and selectivity. nih.gov
While direct and extensive comparative studies isolating the specific contribution of the 2-(methoxymethyl) group are not abundant in publicly available literature, general SAR principles for the C-2 position provide valuable context. The introduction of various substituents at this position has been shown to modulate antiviral and other activities. For instance, in studies of imidazo[1,2-a]pyridine derivatives as antiviral agents against human cytomegalovirus (HCMV), the nature of the C-2 substituent was found to be a critical determinant of activity. nih.gov
Influence of Modifications and Substitutions at C-3, C-6, and C-8 Positions
Systematic modifications at the C-3, C-6, and C-8 positions of the imidazo[1,2-a]pyridine core have yielded significant insights into the SAR of this class of compounds. These positions have been extensively explored to enhance potency and fine-tune pharmacokinetic properties.
C-3 Position: The C-3 position is a common site for derivatization. Introduction of various moieties, such as amino groups, has been investigated. For example, in a series of 3-aminoimidazo[1,2-a]pyridine compounds, the nature of the substituents at both the C-2 and C-3 positions was found to be critical for anticancer activity. A compound bearing a nitro group at C-2 and a p-chlorophenyl group at C-3 demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line. nih.gov Another analog with a tolyl group at C-2 and a p-chlorophenyl amine at C-3 showed notable cytotoxicity against the B16F10 melanoma cell line. nih.gov
C-6 Position: The C-6 position has been identified as a key site for modulating the activity of imidazo[1,2-a]pyridine-based inhibitors. In the development of c-Met kinase inhibitors, the introduction of heteroaryl and phenyl groups at the C-6 position significantly influenced their potency. nih.gov For instance, benzonitrile (B105546) analogs at this position demonstrated improved c-Met inhibition. nih.gov The incorporation of polar groups on a 6-phenyl substituent was also found to have a considerable impact on cellular activity. nih.gov
C-8 Position: Modifications at the C-8 position have also been shown to be critical for biological activity. In the context of PI3Kα inhibitors, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. tandfonline.com The systematic exploration of substituents at the C-8 position, in conjunction with modifications at C-2 and C-6, allowed for the identification of potent inhibitors. tandfonline.com
The following table summarizes the influence of substitutions at various positions on the imidazo[1,2-a]pyridine core based on reported research findings.
| Position | Type of Substituent | Effect on Biological Activity | Target/Assay |
| C-2 | Nitro | High inhibitory activity (in combination with C-3 sub) | HT-29 colon cancer cells nih.gov |
| C-2 | Tolyl | Notable cytotoxicity (in combination with C-3 sub) | B16F10 melanoma cells nih.gov |
| C-3 | p-chlorophenyl | High inhibitory activity (in combination with C-2 sub) | HT-29 colon cancer cells nih.gov |
| C-3 | p-chlorophenyl amine | Notable cytotoxicity (in combination with C-2 sub) | B16F10 melanoma cells nih.gov |
| C-6 | Heteroaryl (e.g., Pyridinyl with cyano group) | Good c-Met inhibition | c-Met kinase nih.gov |
| C-6 | Phenyl (e.g., Benzonitrile) | Improved c-Met inhibition | c-Met kinase nih.gov |
| C-8 | Various substituents | Modulation of PI3Kα inhibitory activity | PI3Kα kinase tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For imidazo[1,2-a]pyridine derivatives, QSAR models have been developed to understand the physicochemical properties that govern their activity and to predict the potency of novel analogs.
While specific QSAR studies focusing exclusively on this compound analogs are not widely reported, broader QSAR analyses of the imidazo[1,2-a]pyridine scaffold offer valuable insights. These studies often involve the generation of statistically significant models that can guide the design of new, more potent compounds. For example, 3D-QSAR models have been developed for imidazo[1,2-a]pyridine derivatives as antitubercular agents, leading to the generation of a five-featured pharmacophore hypothesis. researchgate.net Such models help in understanding the key structural requirements for biological activity.
Another study focused on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors utilized Topomer Comparative Molecular Field Analysis (Topomer CoMFA), a 3D-QSAR tool, to predict the biological activities of the compounds. semanticscholar.org These computational approaches are instrumental in rational drug design, allowing for the prioritization of synthetic targets and the optimization of lead compounds.
The development of robust QSAR models typically involves a dataset of compounds with known biological activities and a set of molecular descriptors that quantify various aspects of their chemical structure. The resulting models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Mechanistic and Molecular Interaction Studies of Imidazo 1,2 a Pyridine Derivatives
Computational Chemistry Approaches in Molecular Design and Analysis
Computational chemistry serves as a powerful tool in the rational design and analysis of imidazo[1,2-a]pyridine (B132010) derivatives, enabling researchers to predict their binding affinities, interaction modes, and electronic properties before synthesis.
Molecular Docking Investigations with Biological Targets
Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. For imidazo[1,2-a]pyridine derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets. For instance, novel derivatives have been docked against oxidoreductase, a key enzyme in breast cancer, with some compounds showing high binding energy and interactions with essential amino acids. asianpubs.orgresearchgate.net In another study, hybrids of imidazo[1,2-a]pyridine were evaluated against the 3D structure of human LTA4H (PDB ID: 3U9W), where they interacted with key residues in the active site. chemmethod.com Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives were docked against the human ACE2 and spike proteins of SARS-CoV-2 to assess their potential as viral entry inhibitors. nih.gov These studies help in understanding the structural basis of inhibition and guide the design of more potent molecules.
| Biological Target | PDB ID | Example Derivative Class | Key Finding | Reference |
|---|---|---|---|---|
| Oxidoreductase | Not Specified | Derivatives based on 1-(4-phenoxyphenyl)ethan-1-one | Compound 'C' exhibited the highest binding energy (-9.207 kcal/mol). | asianpubs.orgresearchgate.net |
| Human LTA4H | 3U9W | Hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | Compound 'HB7' showed the strongest binding affinity (-11.237 Kcal/mol). | chemmethod.com |
| ACE2 & SARS-CoV-2 Spike Protein | 7U0N | Imidazo[1,2-a]pyrimidine Schiff base derivatives | Top-scoring compound showed high affinity (-9.1 kcal/mol for ACE2). | nih.gov |
Density Functional Theory (DFT) and Molecular Dynamics Simulations
Density Functional Theory (DFT) is employed to investigate the electronic structure and properties of molecules. For the related imidazo[1,2-a]pyrimidine scaffold, DFT calculations at the B3LYP/6–31 G (d, p) level have been used to determine the energy of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. nih.gov These analyses provide insights into the reactivity, stability, and interaction capabilities of the molecules. Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
The analysis of molecular interactions is critical for understanding binding affinity and specificity. Docking studies of imidazo[1,2-a]pyridine derivatives have revealed specific interactions with amino acid residues in the active sites of their targets. For example, a potent derivative showed interactions with His 222, Tyr 216, and Lys 270 in the oxidoreductase enzyme. asianpubs.orgresearchgate.net These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively contribute to the stability of the ligand-protein complex. Such detailed interaction analyses are fundamental for structure-activity relationship (SAR) studies, guiding the modification of the scaffold to enhance potency and selectivity. nih.gov
Identification and Characterization of Specific Biological Targets
The therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with a diverse range of specific biological targets, including enzymes and receptors.
Enzyme Inhibition Mechanisms (e.g., Protein Kinases, Hydrolases, ATP Synthase, COX-2, EGFR, α-glucosidase)
Imidazo[1,2-a]pyridines have been identified as potent inhibitors of various enzymes crucial for disease progression. beilstein-journals.org They have shown significant activity against protein kinases, which are often dysregulated in cancer. nih.gov Specific examples include:
Nek2 Kinase: Structure-based design has led to the development of imidazo[1,2-a]pyridine derivatives as highly potent and selective Nek2 inhibitors, with IC50 values in the low nanomolar range (e.g., 1.0 nM). nih.gov These compounds inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov
PI3K/AKT/mTOR Pathway: Certain derivatives have been shown to inhibit the PI3K-AKT-mTOR signaling pathway, a critical pathway for cell survival and proliferation in cancers like melanoma and cervical cancer. nih.gov
ATP Synthase: In the context of infectious diseases, imidazo[1,2-a]pyridine ethers have been discovered as potent inhibitors of mycobacterial ATP synthase, a validated target for treating tuberculosis. researchgate.net
| Enzyme/Pathway | Disease Context | Example Inhibitor | Reported Potency (IC50) | Reference |
|---|---|---|---|---|
| Nek2 Kinase | Cancer | MBM-55 | 1.0 nM | nih.gov |
| PI3K/AKT/mTOR Pathway | Melanoma, Cervical Cancer | Compound 6 (a novel imidazo[1,2-a]pyridine) | 9.7 - 44.6 µM (on cell lines) | nih.gov |
| Mycobacterial ATP Synthase | Tuberculosis | Imidazo[1,2-a]pyridine ethers (IPE) | Nanomolar potencies | researchgate.net |
Receptor Ligand Interactions (e.g., Nuclear Receptors like Nurr1, GABAergic Receptors)
Beyond enzyme inhibition, imidazo[1,2-a]pyridine derivatives also function as ligands for various receptors. The scaffold is present in marketed drugs like Zolpidem and Alpidem, which act on GABAergic receptors. beilstein-journals.orgresearchgate.net More recent research has explored their interaction with nuclear receptors. For example, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered as potent and direct agonists of the human constitutive androstane (B1237026) receptor (CAR, NR1I3) in nanomolar concentrations. nih.gov CAR is a key regulator of hepatic functions, making it a therapeutic target for liver diseases. nih.gov A significant challenge in this area is achieving selectivity, as agonists like CITCO also activate the related pregnane (B1235032) X receptor (PXR), which can lead to undesirable effects. nih.gov The development of selective CAR agonists from the imidazo[1,2-a]pyridine class highlights the scaffold's versatility in targeting complex receptor systems. nih.gov
Nucleic Acid Binding and Intercalation Studies
The ability of small molecules to interact with nucleic acids is a key mechanism for many anticancer agents. For the imidazo[1,2-a]pyridine class of compounds, evidence suggests that certain derivatives can bind to DNA, potentially contributing to their biological effects.
One study on novel pentacyclic imidazo[1,2-a]naphthyridinic systems, which are structurally related to imidazo[1,2-a]pyridines, demonstrated their ability to directly intercalate into DNA. nih.gov This was highlighted through electrophoresis on agarose (B213101) gel, a technique that can reveal changes in DNA mobility upon binding of an intercalating agent. nih.gov Intercalation, the insertion of a molecule between the base pairs of DNA, can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes.
Furthermore, a series of imidazo[1,2-a]pyridine-oxadiazole hybrids were shown to effectively bind with calf thymus DNA (CT-DNA). nih.gov While the precise mode of binding was not fully elucidated in this study, it points to a direct interaction with the DNA molecule. Such interactions are crucial for the cytotoxic effects of many chemotherapeutic drugs. Some studies have also pointed to the ability of certain imidazo[1,2-a]pyridine derivatives to induce DNA damage, which can be a consequence of direct binding or the generation of reactive oxygen species that subsequently damage DNA. nih.gov
It is important to note that these studies were not performed on 2-(Methoxymethyl)imidazo[1,2-a]pyridine itself. However, the findings for structurally related compounds suggest that the planar imidazo[1,2-a]pyridine core could facilitate interactions with DNA. The nature and strength of this binding would likely be influenced by the specific substituents on the heterocyclic ring system.
| Compound Class | Methodology | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]naphthyridinic systems | Agarose gel electrophoresis | Direct intercalation into DNA | nih.gov |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | Not specified | Effective binding with CT-DNA | nih.gov |
| Selenylated imidazo[1,2-a]pyridines | Cell-based assays | Induction of DNA damage | nih.gov |
Cellular Mechanisms of Action
The biological effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate various cellular processes, including the induction of programmed cell death (apoptosis), regulation of the cell cycle, and perturbation of key signaling pathways.
A significant body of research has demonstrated the pro-apoptotic and cell cycle-modulating effects of various imidazo[1,2-a]pyridine derivatives in cancer cells.
One novel imidazo[1,2-a]pyridine compound, 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione, was found to induce apoptosis in HeLa cells through the p53/Bax-mediated activation of the mitochondrial pathway. researchgate.net This involves an increase in the expression of the pro-apoptotic protein Bax and the tumor suppressor protein p53, leading to a reduction in the mitochondrial membrane potential and subsequent activation of caspases. researchgate.net Other studies have shown that different derivatives can induce the intrinsic apoptosis pathway, characterized by the involvement of BCL2-associated X protein and active caspase-9. nih.gov
In terms of cell cycle modulation, imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest at different phases. For instance, some derivatives induce a G2/M phase arrest in melanoma and cervical cancer cells. nih.gov Another study on novel imidazo[1,2-a]pyridine-oxadiazole hybrids also observed cell cycle arrest, contributing to their anti-proliferative activity. nih.gov Furthermore, studies on other analogues have demonstrated an arrest in the G0/G1 and G2/M phases of the cell cycle in breast cancer cells, often associated with an increase in the levels of p53 and the cyclin-dependent kinase inhibitor p21. waocp.org
| Compound/Derivative | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| 1-(Imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione | HeLa | Induction via p53/Bax mitochondrial pathway | Not specified | researchgate.net |
| Unnamed imidazo[1,2-a]pyridine derivative (Compound 6) | Melanoma and cervical cancer cells | Induction of intrinsic apoptosis (Bax, caspase-9) | G2/M arrest | nih.gov |
| Imidazo[1,2-a]pyridine-oxadiazole hybrids | A549 (Lung cancer) | Induction of apoptosis | Cell cycle arrest | nih.gov |
| Unnamed imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 (Breast cancer) | Induction of extrinsic apoptosis (caspase 7, 8, PARP cleavage) | G0/G1 and G2/M arrest (increase in p53 and p21) | waocp.org |
Beyond direct effects on the cell cycle and apoptosis machinery, imidazo[1,2-a]pyridine derivatives have been shown to perturb several other critical cellular signaling pathways.
A prominent target for this class of compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Several studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit this pathway. nih.gov The mechanism of inhibition is thought to involve the binding of these compounds to the ATP-binding site of PI3K, leading to reduced phosphorylation of AKT and mTOR. nih.gov
Another important cellular target is the microtubule network. A study on imidazo[1,2-a]pyridine-oxadiazole hybrids demonstrated their ability to inhibit tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. This mechanism is shared by several successful anticancer drugs.
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to modulate inflammatory pathways. For example, a novel derivative was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov This suggests that the biological activities of these compounds can be multifaceted, extending beyond direct cytotoxicity to include modulation of the tumor microenvironment.
| Perturbed Pathway | Mechanism of Action | Compound Class/Derivative | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Inhibition of PI3K, leading to reduced phosphorylation of AKT and mTOR | Various imidazo[1,2-a]pyridine derivatives | nih.gov |
| Microtubule Dynamics | Inhibition of tubulin polymerization | Imidazo[1,2-a]pyridine-oxadiazole hybrids | nih.gov |
| STAT3/NF-κB | Modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway | A novel imidazo[1,2-a]pyridine derivative (MIA) | nih.gov |
Preclinical Biological Activity Spectrum of Imidazo 1,2 a Pyridine Derivatives
Anticancer Activities: In Vitro and In Vivo Preclinical Evaluations
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines. nih.govnih.govnih.gov Their mechanisms often involve the inhibition of critical cell survival pathways. nih.gov For instance, certain selenylated imidazo[1,2-a]pyridines have been shown to induce DNA damage and apoptosis in breast cancer cells. nih.gov Another derivative, referred to as MIA, in combination with curcumin, demonstrated antiproliferative activities against breast and ovarian cancer cell lines. nih.gov
Studies have identified that some derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival, leading to apoptosis. nih.gov Furthermore, novel imidazo[1,2-a]pyridine compounds have shown potent cytotoxicity against melanoma and cervical cancer cells, inducing cell cycle arrest. nih.gov One study reported a series of hybrids that exhibited significant cytotoxic potential against lung cancer (A549) and liver carcinoma (HepG2) cell lines, with some compounds outperforming the standard chemotherapeutic drug Cisplatin. chemmethod.com
Antimicrobial and Anti-infective Activities: Broad-Spectrum Efficacy
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new anti-infective agents, with derivatives showing a broad spectrum of activity. nih.gov
Antibacterial and Antifungal Properties
Various derivatives of imidazo[1,2-a]pyridine have been synthesized and tested for their antibacterial and antifungal properties. researchgate.netresearchgate.netnih.gov Some compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain imidazo[1,2-a]pyrimidine (B1208166) chalcones, which share a similar fused heterocyclic core, showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.
In the realm of antifungal research, imidazo[1,2-a]pyrimidine derivatives have been investigated as potential agents against fungal pathogens like Candida albicans. nih.govbeilstein-journals.org Molecular docking studies suggest that these compounds may act by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. beilstein-journals.org The antifungal potential of this scaffold continues to be an active area of research, aiming to overcome resistance to existing azole-based drugs. beilstein-journals.org
Antiviral and Antiparasitic Potentials
The therapeutic reach of imidazo[1,2-a]pyridines extends to antiviral and antiparasitic applications. nih.govnih.gov
Antiviral: Specific derivatives bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral potency of these compounds. nih.gov
Antiparasitic:
Antitubercular: This is one of the most significant activities of the imidazo[1,2-a]pyridine class. nih.govdocumentsdelivered.comnih.govrsc.org Numerous derivatives, particularly imidazo[1,2-a]pyridine-3-carboxamides, have shown potent, low nanomolar activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The proposed mechanism of action for some of these compounds is the inhibition of the QcrB subunit of the electron transport chain, disrupting cellular respiration and ATP homeostasis. nih.govnih.gov
Antileishmanial and Antitrypanosomal: Derivatives of imidazo[1,2-a]pyridine have demonstrated promising activity against various species of Leishmania and Trypanosoma. nih.govsci-hub.seresearchgate.netnih.gov Some compounds have shown better efficacy than marketed drugs like miltefosine (B1683995) against Leishmania donovani. nih.gov Research has identified specific derivatives active against the amastigote stages of Leishmania major and Trypanosoma cruzi. nih.gov
Other Antiparasitic: The scaffold has also been explored for activity against other parasites like Trichomonas vaginalis and Entamoeba histolytica. nih.govresearchgate.net
Anti-inflammatory and Immunomodulatory Potentials
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov A novel synthetic derivative, MIA, was found to reduce inflammatory cytokines in breast and ovarian cancer cell lines by suppressing the STAT3 and NF-κB signaling pathways. nih.gov These pathways are critical in modulating inflammation and immune responses. nih.gov The study also noted that some imidazo[1,2-a]pyridine derivatives can act as COX-2 blockers, an enzyme heavily involved in the inflammatory process. nih.gov
Other Significant Biological Activities Demonstrated in Preclinical Models
The structural versatility of the imidazo[1,2-a]pyridine nucleus has led to its exploration for a wide array of other central nervous system and metabolic activities. nih.govnih.gov
Antiulcer and Proton Pump Inhibitory: Certain substituted imidazo[1,2-a]pyridines exhibit both gastric antisecretory and cytoprotective properties, making them effective antiulcer agents. nih.govresearchgate.net Their mechanism may involve the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump. nih.govresearchgate.net
Analgesic and Antipyretic: Some derivatives have demonstrated potent analgesic and antipyretic activities in various experimental models, with efficacy comparable to or greater than standard drugs like indomethacin. nih.govnih.gov
Anxiolytic, Hypnotic, and Anticonvulsant: The imidazo[1,2-a]pyridine core is famously found in drugs like zolpidem and alpidem, which are used for their hypnotic and anxiolytic effects, respectively. chemmethod.com Other derivatives have also been synthesized and evaluated for anticonvulsant properties. nih.gov
The extensive research into the imidazo[1,2-a]pyridine scaffold highlights its importance and potential in drug discovery. However, the specific biological profile of 2-(Methoxymethyl)imidazo[1,2-a]pyridine remains to be specifically elucidated in the scientific literature.
Advanced Research Applications and Future Directions for Imidazo 1,2 a Pyridines
Development and Application of Fluorescent Probes and Biosensors
The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) ring system make it an excellent fluorophore for the development of chemical sensors. nih.gov Researchers have successfully designed and synthesized novel fluorescent probes based on this scaffold for the detection of biologically and environmentally important analytes.
A key strategy involves functionalizing the imidazo[1,2-a]pyridine core with a specific recognition moiety that can selectively interact with a target analyte. This interaction triggers a change in the fluorescence properties of the molecule, such as turning the signal "on" or "off," allowing for quantitative detection.
Detailed Research Findings:
Heavy Metal Ion Detection: A fused imidazopyridine-based sensor was developed for the highly sensitive and selective detection of iron (Fe³⁺) and mercury (Hg²⁺) ions in aqueous solutions and within living HeLa cells. nih.govrsc.org This probe exhibited a 'turn-on' fluorescent response for Fe³⁺ and a 'turn-off' response for Hg²⁺, with limits of detection (LOD) of 4.0 ppb and 1.0 ppb, respectively. nih.govrsc.org
Xanthene-Hybrid Probes: By functionalizing a xanthene dye with an imidazo[1,2-a]pyridine unit, a fluorescent probe for Hg²⁺ was created that allows for naked-eye detection. rsc.org This probe operates over a wide pH range (5.0–11.0), shows low cytotoxicity, and has been successfully used for fluorescence imaging in living cells and on paper-based test strips for water sample analysis. rsc.org
Two-Photon Absorption: Certain derivatives have been investigated for their nonlinear optical properties, including two-photon absorption (2PA). optica.orgresearchgate.net This property is particularly valuable for bioimaging, as it allows for deeper tissue penetration and reduced photodamage. researchgate.net
The development of these probes highlights the versatility of the imidazo[1,2-a]pyridine scaffold in creating sophisticated tools for analytical chemistry and cell biology.
Applications in Materials Science and Optoelectronics
The unique electronic and photoluminescent characteristics of imidazo[1,2-a]pyridines have positioned them as promising materials for optoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Their rigid, planar structure and tunable emission properties are highly desirable for creating efficient and stable light-emitting devices.
Researchers have focused on designing imidazo[1,2-a]pyridine derivatives that function as highly efficient emitters, especially in the challenging deep-blue region of the spectrum, which is crucial for full-color displays and white lighting.
Detailed Research Findings:
Deep-Blue Emitters for OLEDs: Novel bipolar fluorescent emitters have been designed using imidazo[1,2-a]pyridine as an electron-accepting unit and phenanthroimidazole as an electron-donating unit. nih.gov These materials exhibit excellent thermal stability and high quantum yields. OLEDs fabricated with these emitters show high external quantum efficiencies (EQEs) and, crucially, negligible efficiency roll-off at high brightness levels. nih.gov
V-Shaped Fluorophores: A series of V-shaped molecules containing two imidazo[1,2-a]pyridine units linked by a phenyl or pyridine (B92270) bridge have been synthesized. nih.gov By modifying peripheral substituents with electron-donating or electron-withdrawing groups, the emission can be precisely tuned from the near-UV to the deep-blue region while maintaining high photoluminescence quantum yields (0.17–0.51). nih.gov
Host Materials: In addition to being used as emitters, these compounds have shown potential as host materials for phosphorescent OLEDs. By doping a red phosphorescent dye into an imidazo[1,2-a]pyridine-based host, high-performance red OLEDs with EQEs up to 20.8% have been achieved. nih.gov
The ability to systematically modify the imidazo[1,2-a]pyridine core allows for the fine-tuning of optoelectronic properties, paving the way for next-generation displays and solid-state lighting.
| Compound/Device | Max. EQE (%) | CIE Coordinates (x, y) | Brightness (cd/m²) | Application |
| IP-PPI (non-doped) | 4.85 | (0.153, 0.097) | 10,000 | Deep-Blue Emitter |
| IP-DPPI (non-doped) | 4.74 | (0.154, 0.114) | 10,000 | Deep-Blue Emitter |
| IP-DPPI (20 wt% doped) | 6.13 | (0.153, 0.078) | >5,000 | Deep-Blue Emitter |
| IP-PPI Host | 20.8 | N/A | N/A | Red Phosphorescent Host |
| Data sourced from a study on bipolar deep-blue fluorescent emitters. nih.gov |
Strategies for Lead Optimization and Drug Discovery from Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. rsc.orgnih.gov This has made it a cornerstone for drug discovery and lead optimization campaigns targeting numerous diseases. nih.govmdpi.com
A primary strategy involves the iterative modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. This includes establishing a robust structure-activity relationship (SAR) and structure-property relationship (SPR) to guide the design of superior drug candidates.
Detailed Research Findings:
Antituberculosis Agents (Q203): One of the most successful examples of lead optimization is the development of the clinical candidate Telacebec (Q203) for treating multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) tuberculosis. acs.orgresearchgate.netnih.gov Starting from an initial imidazo[1,2-a]pyridine amide (IPA) hit, researchers systematically optimized the molecule. Key findings include:
The amide linker is crucial for activity against Mycobacterium tuberculosis. acs.orgresearchgate.net
This optimization led to compounds with nanomolar potency and excellent oral bioavailability, culminating in the selection of Q203 for clinical trials. acs.orgnih.govnih.gov
Anticancer Agents (STAT3 Inhibitors): In oncology, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the STAT3 signaling pathway, a promising target in gastric cancer. nih.gov A systematic structural optimization was performed to improve the metabolic stability of initial lead compounds, resulting in a bioactive inhibitor that effectively blocked STAT3 phosphorylation and dimerization and inhibited the growth and migration of human gastric cancer cells. nih.gov
Kinase Inhibitors: The scaffold has been optimized to target various kinases involved in cancer, such as the IGF-1 receptor. researchgate.net Modifications to the aniline (B41778) part of the lead compound were explored to improve properties and reduce off-target effects like inhibition of the hERG ion channel. researchgate.net
| Lead Compound Class | Optimization Strategy | Key Improvement | Therapeutic Target |
| Imidazo[1,2-a]pyridine Amides | Modify amide linker and amine lipophilicity | Enhanced potency (nM), oral bioavailability | M. tuberculosis (QcrB) |
| Imidazo[1,2-a]pyridine Derivatives | Systematic structural modification | Improved metabolic stability | Gastric Cancer (STAT3) |
| Imidazo[1,2-a]pyridine Derivatives | Modification of aniline moiety | Optimized kinase activity, reduced hERG inhibition | Cancer (IGF-1R) |
Exploration of Emerging Therapeutic Areas and Multi-Target Approaches
While imidazo[1,2-a]pyridines are well-established in areas like infectious diseases and oncology, their therapeutic potential is continuously being explored in new and emerging areas. mdpi.comresearchgate.net The chemical tractability of the scaffold allows for its adaptation to novel biological targets and the development of molecules with multi-target or multifunctional activity.
Future strategies are moving beyond single-target agents to address complex diseases with multi-faceted approaches, such as creating compounds that can modulate multiple pathways simultaneously or that combine therapeutic effects.
Detailed Research Findings:
Anti-Infectives: Beyond tuberculosis, the scaffold is being investigated for other infectious diseases. This includes the development of agents against Leishmania and various bacterial and viral pathogens. nih.govresearchgate.net A key target in M. tuberculosis that has been successfully inhibited is the ubiquinol-cytochrome c reductase (QcrB), part of the electron transport chain. nih.govnih.gov
Multi-Target Anticancer Agents: Research has focused on developing imidazo[1,2-a]pyridine derivatives that inhibit multiple nodes in cancer signaling pathways, such as dual PI3K/mTOR or Akt/mTOR inhibitors. nih.gov This approach can be more effective at overcoming drug resistance compared to single-target agents.
Cardioprotective Antitumor Drugs: An emerging and innovative strategy is the development of bifunctional drugs. Recently, an imidazo[1,2-a]pyridine-based HDAC6 inhibitor was discovered that not only exhibits potent antitumor effects but also provides a cardioprotective effect, mitigating a common and severe side effect of chemotherapy.
CNS Disorders: The scaffold has a long history in central nervous system (CNS) applications with marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic). researchgate.netresearchgate.net Ongoing research continues to explore new derivatives for various neurological and psychiatric conditions.
The future of drug discovery with this scaffold lies in its application to novel and complex diseases, leveraging rational design to create multi-target ligands and agents with unique therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for introducing substituents at the C-2 and C-3 positions of imidazo[1,2-a]pyridine?
- Methodological Answer : Substituents at C-2 and C-3 can be introduced via condensation reactions, multicomponent reactions (e.g., using α-haloketones), or nucleophilic substitution. For example, 2-thioalkyl derivatives are synthesized via nucleophilic substitution using isothiouronium salts and alkyl halides under basic conditions . C-3 functionalization often employs Friedel-Crafts acylation with AlCl₃ catalysis, enabling one-pot synthesis of acetylated derivatives . Solid-phase synthesis is also viable for generating carboxamide derivatives at C-3 .
Q. What spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : ¹H and ¹³C NMR confirm substitution patterns, while HRMS validates molecular weights. For example, 3-nitroimidazo[1,2-a]pyridine derivatives were characterized using NMR and HRMS to confirm thioalkyl group incorporation at C-2 . X-ray diffraction analysis is essential for resolving crystal structures and π-stacking interactions .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The scaffold exhibits anxiolytic, anticancer, antimicrobial, and anti-inflammatory properties. For instance, C-3 morpholine-substituted derivatives showed potent COX-2 inhibition (IC₅₀ = 0.07 μM) . However, 2-thioalkyl derivatives displayed no antibacterial activity against Staphylococcus aureus or Pseudomonas aeruginosa, highlighting the need for activity-specific structural optimization .
Advanced Research Questions
Q. How can computational models guide the design of imidazo[1,2-a]pyridine-based therapeutics?
- Methodological Answer : Ligand-receptor docking and reaction coordinate diagrams are critical. For example, GABA receptor binding was predicted using validated computational models to prioritize acetylated derivatives for synthesis . Density functional theory (DFT) calculations further elucidate electronic properties and intermolecular interactions (e.g., C–H⋯N bonds) .
Q. How do structural modifications at C-3 impact pharmacological selectivity?
- Methodological Answer : Substituent size and polarity at C-3 dictate target affinity. In COX-2 inhibitors, replacing a Mannich base with a phenylamino group at C-3 altered selectivity indices by >200-fold. Morpholine-substituted derivatives achieved high COX-2 selectivity (index = 217.1), whereas bulkier groups reduced potency .
Q. What strategies resolve contradictions in biological activity data (e.g., lack of antibacterial efficacy)?
- Methodological Answer : Negative results require validation of assay conditions and structural reevaluation. For 2-thioalkyl derivatives, despite structural diversity, the absence of antibacterial activity suggested either poor membrane permeability or target mismatch. Follow-up studies could use efflux pump inhibitors or molecular dynamics simulations to assess membrane penetration .
Q. How do radical-based functionalization methods compare to traditional electrophilic substitution?
- Methodological Answer : Radical reactions (e.g., copper-catalyzed selenylation) enable regioselective C–H bond activation, avoiding hazardous reagents like diphenyl disulfides. Transition metal catalysis and photocatalysis offer milder conditions for C-2/C-3 diversification compared to Friedel-Crafts acylation, which requires strong Lewis acids (e.g., AlCl₃) .
Q. What role do π-stacking interactions play in the fluorescence and bioactivity of imidazo[1,2-a]pyridines?
- Methodological Answer : Crystal packing via π–π stacking and C–H⋯π interactions enhances stability and optoelectronic properties. For example, 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine derivatives exhibit fluorescence due to intramolecular charge transfer, which is modulated by substituent-induced stacking .
Data-Driven Insights
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
